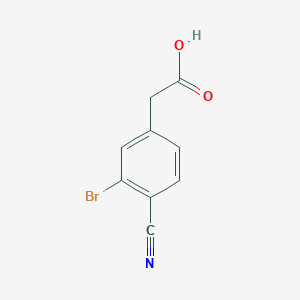

2-(3-Bromo-4-cyanophenyl)acetic acid

Description

Structural Classification within Arylacetic Acid Scaffolds

2-(3-Bromo-4-cyanophenyl)acetic acid belongs to the broad class of organic compounds known as arylacetic acids. This classification is defined by the presence of an acetic acid moiety attached to an aromatic ring system. Arylacetic acid derivatives are a prominent structural motif in medicinal chemistry and materials science elsevierpure.comnih.gov.

The core structure of an arylacetic acid consists of a phenyl group (or another aromatic system) linked to a carboxylic acid through a methylene (B1212753) bridge (-CH₂COOH). The specific properties and reactivity of each derivative are determined by the nature and position of the substituents on the aromatic ring. In the case of this compound, the phenyl ring is substituted with a bromine atom at the 3-position and a cyano group (-C≡N) at the 4-position. This specific substitution pattern is crucial for its subsequent chemical transformations and biological applications of the molecules synthesized from it.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-cyanophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-8-3-6(4-9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJFKKAJDJUIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735151 | |

| Record name | (3-Bromo-4-cyanophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261859-44-2 | |

| Record name | (3-Bromo-4-cyanophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Bromo 4 Cyanophenyl Acetic Acid and Analogues

Rational Design of Synthetic Routes

The rational design of a synthetic pathway to 2-(3-Bromo-4-cyanophenyl)acetic acid involves a careful selection of reactions to install the three key substituents—bromo, cyano, and acetic acid—onto the phenyl ring in the correct orientation. The order of these transformations is critical to achieving the desired product efficiently.

Strategies for ortho-Bromination of 4-Cyanophenylacetic Acid Precursors

Achieving the specific 3-bromo-4-cyano substitution pattern on a phenylacetic acid framework requires precise control over regioselectivity. Direct electrophilic bromination of 4-cyanophenylacetic acid is a potential route. The cyano and the carboxylic acid groups are both electron-withdrawing and meta-directing. Therefore, starting with 4-cyanophenylacetic acid, the incoming bromo group would be directed to the position ortho to the acetic acid side-chain and meta to the cyano group, yielding the desired this compound.

In a related synthesis, 4-bromophenylacetic acid has been prepared through the electrophilic aromatic substitution of phenylacetic acid using bromine and mercuric oxide, which results in a mixture of the 2- and 4-isomers that are then separated. wikipedia.org This indicates the feasibility of direct bromination on the phenylacetic acid scaffold.

Cyanation Strategies for Phenylacetic Acid Derivatives (e.g., from bromo- or iodo-precursors)

The introduction of a nitrile (cyano) group onto an aromatic ring is a pivotal transformation in the synthesis of the target molecule and its analogues. This is typically achieved through the cyanation of aryl halides. A common strategy involves the conversion of a precursor, such as 2-(3,4-dibromophenyl)acetic acid, where one bromine atom is selectively replaced by a cyano group.

Palladium-catalyzed cyanation reactions are particularly effective for this purpose, offering mild conditions and broad functional group tolerance. nih.govrsc.org Various cyanide sources can be employed, each with specific advantages.

Zinc Cyanide (Zn(CN)₂): Often used in palladium-catalyzed reactions, requiring a palladium precatalyst like Pd₂(dba)₃ with a suitable ligand (e.g., XantPhos). scientificupdate.com

Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and stable cyanide source that can be used in palladium-catalyzed cyanations, often mitigating issues of catalyst poisoning by free cyanide ions. nih.govnih.govorganic-chemistry.org

Potassium Cyanide (KCN): While effective, its high toxicity necessitates careful handling. It has been used in palladium-catalyzed systems, sometimes promoted by additives like organotin compounds to improve efficiency at low catalyst loadings. acs.org

A patent for a similar compound, 2-(4-bromo-2-cyano-6-fluorophenyl)acetic acid, describes a synthesis step involving the cyanation of an iodo-precursor using zinc cyanide and a palladium catalyst (palladium tetratriphenylphosphine) in dimethylformamide. google.com This highlights the industrial applicability of palladium-catalyzed cyanation for complex phenylacetic acid derivatives.

Acetic Acid Side-Chain Installation and Transformation

Several methods exist for installing the acetic acid side-chain onto the aromatic ring. The choice of method often depends on the available starting materials and the other functional groups present.

One established method involves the reaction of a substituted benzyl (B1604629) halide with sodium cyanide to form a benzyl cyanide intermediate, which is then hydrolyzed to the corresponding phenylacetic acid. wikipedia.org For the target molecule, this would involve a 3-bromo-4-cyanobenzyl halide as the starting material.

Another powerful technique is the side-chain oxidation of a suitable alkylbenzene. When an alkyl group is attached to a benzene (B151609) ring, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.org For example, 2-(3-bromo-4-cyanophenyl)ethylbenzene could be oxidized to form the desired product.

Exploration of Convergent and Linear Synthesis Approaches

Both linear and convergent strategies can be envisioned for the synthesis of this compound. A linear approach would involve sequential modification of a single starting material, while a convergent approach would involve preparing key fragments separately before combining them.

Palladium-Catalyzed Cross-Coupling Strategies in Aryl Nitrile Synthesis

The synthesis of aryl nitriles via palladium-catalyzed cross-coupling of aryl halides or triflates with a cyanide source is a cornerstone of modern organic synthesis. nih.govrsc.org This method is central to many potential routes for this compound.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source (or direct cyanation) and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. A significant challenge in these reactions is the potential for the cyanide ion to poison the palladium catalyst. nih.gov

To overcome this, various strategies have been developed:

Use of Palladacycle Precatalysts: These catalysts can be more resistant to poisoning and allow for lower catalyst loadings and faster reaction times. nih.gov

Ligand-Free Systems: In some cases, palladium catalysts like Pd(OAc)₂ or Pd/C can effectively catalyze cyanation without the need for additional ligands, simplifying the procedure. organic-chemistry.org

Non-toxic Cyanide Sources: The use of K₄[Fe(CN)₆] provides a slow release of cyanide, keeping its concentration low and preventing catalyst deactivation. nih.govorganic-chemistry.org

The table below summarizes various palladium-catalyzed cyanation systems applicable to the synthesis of aryl nitriles.

| Catalyst System | Cyanide Source | Substrate Scope | Key Features | Reference(s) |

| Pd₂(dba)₃ / Ligand | K₄[Fe(CN)₆] | (Hetero)aryl Chlorides & Bromides | General and practical for a wide range of substrates. | nih.gov |

| Palladacycle Catalysts | K₄[Fe(CN)₆] | (Hetero)aryl Halides | Prevents catalyst poisoning, allows low catalyst loadings. | nih.gov |

| Pd₂(dba)₃ / (t-Bu₃P) / Bu₃SnCl | KCN | Aryl Bromides, Iodides, Triflates | Low catalyst loading, mild conditions. | acs.org |

| Pd/C | K₄[Fe(CN)₆] | Aryl Bromides & active Chlorides | Practical method, applicable to various substrates. | organic-chemistry.org |

| Pd(OAc)₂ | K₄[Fe(CN)₆] | Aryl Bromides | Ligand-free, practical, good to excellent yields. | organic-chemistry.org |

Hydrolysis of Nitrile Intermediates to Carboxylic Acids

The final step in many synthetic routes to this compound involves the hydrolysis of a nitrile group. This can be accomplished under either acidic or basic conditions. libretexts.orgorganicchemistrytutor.com The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.com

Acid Hydrolysis: The nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. libretexts.org This process directly yields the carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uk For nitriles with low solubility in aqueous acid, the addition of an organic-soluble acid catalyst can improve reaction rates. google.com

Alkaline Hydrolysis: The nitrile is heated under reflux with an aqueous alkali solution, such as sodium hydroxide (B78521). chemguide.co.uk This initially produces the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. organicchemistrytutor.comchemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.orgchemguide.co.uk While this adds an extra step, it can be advantageous for substrates that are sensitive to strong acid conditions.

Regioselective Halogenation Techniques (e.g., N-Bromosuccinimide applications)

A primary route to this compound involves the regioselective bromination of a suitable precursor. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ability to provide a low, steady concentration of bromine, which can help in controlling selectivity. organic-chemistry.org

One plausible synthetic approach begins with 4-cyanotoluene. The methyl group of 4-cyanotoluene can be brominated at the benzylic position using NBS and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl4). nih.gov This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical mechanism. researchgate.net The resulting 4-cyanobenzyl bromide is a versatile intermediate. nih.gov

Subsequently, the aromatic ring can be brominated. The directing effects of the substituents on the benzene ring are crucial for achieving the desired 3-bromo-4-cyano substitution pattern. The cyano group is a meta-director, while the bromomethyl or a derivative group is an ortho-, para-director. To achieve the desired 3-bromo substitution, bromination of 4-cyanotoluene can be performed. The methyl group is an ortho-, para-director, and the cyano group is a meta-director. Bromination of 4-fluorotoluene (B1294773) in glacial acetic acid in the presence of iodine and iron has been shown to favor the formation of the 3-bromo isomer. google.com A similar approach could be adapted for 4-cyanotoluene.

Alternatively, starting from 4-aminotoluene, a Sandmeyer-type reaction can be employed. The amino group can be converted to a diazonium salt, which is then displaced by a bromo or cyano group. organic-chemistry.org For instance, 3-bromo-4-aminotoluene can be prepared by the bromination of p-acetotoluide followed by hydrolysis. orgsyn.org The amino group of 3-bromo-4-aminotoluene can then be converted to a cyano group via a Sandmeyer reaction. Subsequent oxidation of the methyl group would yield 3-bromo-4-cyanobenzoic acid, which can then be converted to the desired phenylacetic acid derivative. The oxidation of the methyl group on a substituted toluene (B28343) to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate. google.comncert.nic.in

Another strategy involves the direct bromination of 4-cyanophenylacetic acid. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the carboxymethyl and cyano groups. Both are deactivating and meta-directing. Therefore, direct bromination would likely lead to a mixture of isomers, making this a less favorable route without specific catalytic control. However, recent studies have shown that using catalytic amounts of a Lewis acid or a Brønsted acid can enhance the regioselectivity of NBS bromination. For example, mandelic acid has been used as a catalyst to promote regioselective aromatic bromination with NBS under aqueous conditions at room temperature. acs.org Theoretical studies also provide insights into predicting the regioselectivity of electrophilic aromatic bromination based on the electronic properties of the substituents. nih.govrsc.orgnih.gov

Optimization of Reaction Conditions and Process Efficiency

Catalyst Systems and Ligand Effects in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-CN bonds, which are central to the synthesis of the target molecule. For instance, a Suzuki-Miyaura coupling reaction can be employed to introduce the cyano group. This typically involves the reaction of an aryl halide (e.g., an aryl bromide) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

The choice of ligand is critical for the efficiency of the palladium-catalyzed cyanation. Ligands such as XPhos and tBuXPhos have been shown to be effective in promoting the cyanation of aryl chlorides and bromides using potassium ferrocyanide (K4[Fe(CN)6]) as a non-toxic cyanide source. nih.govrsc.org In some cases, ligand-free palladium catalysis using Pd(OAc)2 has also been reported to be effective for the cyanation of aryl bromides in solvents like N,N-dimethylacetamide (DMAC). organic-chemistry.orgacs.orgnih.gov The catalyst system, including the palladium precursor and the ligand, can significantly influence the reaction rate, yield, and functional group tolerance. For example, palladacycle precatalysts have demonstrated high efficiency in the cyanation of aryl chlorides at low catalyst loadings. nih.gov

The table below summarizes different catalyst systems used in palladium-catalyzed cyanation reactions.

| Catalyst System | Aryl Halide | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 / XPhos | Aryl Chloride | K4[Fe(CN)6] | Dioxane/H2O | 120 | High | nih.gov |

| Pd(OAc)2 (ligand-free) | Aryl Bromide | K4[Fe(CN)6] | DMAC | 120 | 83-96 | organic-chemistry.orgacs.org |

| Pd NPs on C@Fe3O4 | Aryl Bromide/Iodide | K4[Fe(CN)6] | - | - | Good to High | rsc.org |

| Pd(OAc)2 / NHC | Aryl Halide | K4[Fe(CN)6] | DMAC | 120 | Moderate to High | rsc.org |

Similarly, Suzuki-Miyaura cross-coupling can be used to form the C-C bond between a bromo-cyanophenyl boronic acid derivative and a suitable coupling partner containing the acetic acid moiety. The efficiency of such reactions is also highly dependent on the palladium catalyst, ligand, and base used. nih.govnih.govdicp.ac.cnsciforum.net

Solvent and Temperature Regimes for Targeted Transformations

The choice of solvent and the control of reaction temperature are critical parameters for maximizing the yield and selectivity of the synthetic steps.

For the regioselective bromination with NBS, non-polar solvents like carbon tetrachloride (CCl4) are traditionally used for benzylic brominations to minimize side reactions. organic-chemistry.org However, due to the toxicity of CCl4, alternative solvents are often preferred. Dichloromethane has been identified as a good solvent for the α-bromination of ketones with NBS. researchgate.net For aromatic brominations, polar aprotic solvents like acetonitrile (B52724) or polar protic solvent mixtures like acetonitrile/water can be employed, especially when using catalytic systems to enhance regioselectivity. acs.org The temperature for NBS brominations can range from room temperature to reflux, depending on the substrate and the desired transformation. For benzylic brominations, reflux temperatures are common, while for some aromatic brominations, room temperature is sufficient. nih.govresearchgate.net

In palladium-catalyzed cross-coupling reactions, polar aprotic solvents such as dioxane, DMF, and DMAC are frequently used. nih.govrsc.orgacs.org The choice of solvent can influence the solubility of the reagents and the stability and activity of the catalyst. The reaction temperature for these couplings is typically elevated, often in the range of 80-140 °C, to ensure a reasonable reaction rate. nih.govrsc.orgacs.org

The table below illustrates the effect of solvent and temperature on a model α-bromination reaction with NBS.

| Solvent | Temperature (°C) | Conversion (%) | Selectivity (Mono-bromo) |

| n-Hexane | 60 | 45 | Moderate |

| Acetonitrile | 80 | 70 | Good |

| Dichloromethane | 40 | 85 | Excellent |

| Dichloromethane | 80 | 95 | Excellent |

| Dichloromethane | 100 | 80 | Good |

Data adapted from a study on the α-bromination of acetophenone. researchgate.net

Yield and Purity Enhancement Strategies

Maximizing the yield and ensuring the high purity of the final product, this compound, requires careful consideration of the entire synthetic process, from starting material selection to purification methods.

For purification, standard techniques such as recrystallization, column chromatography, and distillation are employed. orgsyn.orgbiosynth.com The choice of purification method depends on the physical properties of the product and the nature of the impurities. For acidic products like the target compound, extraction with a basic aqueous solution followed by acidification to precipitate the pure acid is a common and effective purification technique. biosynth.com Washing the crude product with appropriate solvents can also remove specific impurities. orgsyn.org For instance, washing with a mixture of ethanol (B145695) and water can be effective in purifying related phenylacetic acid derivatives. orgsyn.org The use of decolorizing carbon during recrystallization can help remove colored impurities. orgsyn.org

In palladium-catalyzed reactions, ensuring the complete removal of the metal catalyst from the final product is crucial, especially for pharmaceutical applications. This can be achieved through various methods, including treatment with metal scavengers or specialized filtration techniques.

The table below lists common purification techniques and their applications in the synthesis of related compounds.

| Purification Technique | Application | Reference |

| Recrystallization | Purification of solid products, often from a solvent mixture like benzene/ethanol. | orgsyn.org |

| Column Chromatography | Separation of products from reaction mixtures based on polarity. | nih.gov |

| Acid-Base Extraction | Purification of acidic or basic compounds by partitioning between aqueous and organic phases. | biosynth.com |

| Distillation | Purification of volatile liquid products under reduced pressure. | biosynth.com |

By carefully selecting the synthetic route and optimizing each step, this compound can be prepared in high yield and purity, ready for its use in further synthetic applications.

Chemical Transformations and Derivatization Pathways of 2 3 Bromo 4 Cyanophenyl Acetic Acid

Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Suzuki-Miyaura, Stille, and Other Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl systems and for introducing various organic fragments at the site of the bromine atom.

The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst and a base, allows for the coupling of the aryl bromide with a variety of organoboron compounds, such as boronic acids or their esters. This reaction is widely favored due to the stability and low toxicity of the boron reagents. For 2-(3-bromo-4-cyanophenyl)acetic acid, a Suzuki-Miyaura reaction would typically involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base such as sodium carbonate or potassium phosphate. The reaction is generally carried out in a solvent system like a mixture of toluene (B28343) and water or dioxane and water. This transformation would yield 2-(3-aryl-4-cyanophenyl)acetic acid derivatives, where the aryl group is introduced from the corresponding boronic acid.

The Stille coupling offers another effective method for carbon-carbon bond formation, employing organotin reagents. youtube.comorganic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups and the often mild reaction conditions. organic-chemistry.org The general mechanism involves oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to afford the coupled product. wikipedia.org While specific examples with this compound are not extensively documented in readily available literature, the reactivity of the aryl bromide moiety is well-established for this type of transformation.

Other metal-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, could also be envisioned at the bromine position, further expanding the synthetic utility of this compound.

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-(3-Aryl-4-cyanophenyl)acetic acid |

Nucleophilic Displacement and Substitution Reactions

While nucleophilic aromatic substitution (SNA r) on unactivated aryl halides is generally challenging, the presence of the electron-withdrawing cyano group ortho to the bromine atom can facilitate such reactions under certain conditions. Strong nucleophiles, such as amines or alkoxides, might displace the bromide ion, particularly at elevated temperatures or with the use of a suitable catalyst. However, these reactions are less common than metal-catalyzed couplings for aryl bromides of this type.

Reactivity of the Cyano Group

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, most notably carboxylic acid derivatives and amines.

Hydrolytic Transformations to Carboxylic Acid Derivatives (e.g., Amides, Esters)

The hydrolysis of the nitrile functionality can be controlled to yield either an amide or a carboxylic acid, depending on the reaction conditions. chemistrysteps.comstackexchange.comcommonorganicchemistry.com

Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium. commonorganicchemistry.com The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. Complete hydrolysis of this compound under these conditions would yield 2-(3-bromo-4-carboxyphenyl)acetic acid. Careful control of the reaction conditions, such as temperature and reaction time, can sometimes allow for the isolation of the intermediate amide, 2-(3-bromo-4-carbamoylphenyl)acetic acid.

Base-catalyzed hydrolysis is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. stackexchange.com Similar to the acidic pathway, this reaction also proceeds via an amide intermediate. The final product under basic conditions is the salt of the carboxylic acid, which requires an acidic workup to protonate it to the free carboxylic acid.

Table 2: Hydrolysis of the Cyano Group

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| Acidic (e.g., H₂SO₄, H₂O, heat) | 2-(3-Bromo-4-carbamoylphenyl)acetic acid | 2-(3-Bromo-4-carboxyphenyl)acetic acid |

Reductive Modifications and Amine Formation

The cyano group can be reduced to a primary amine, providing a pathway to introduce a reactive aminomethyl group. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Reduction with Lithium Aluminum Hydride (LiAlH₄) is a powerful method for converting nitriles to primary amines. masterorganicchemistry.comquora.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Treatment of this compound with LiAlH₄ would be expected to reduce both the nitrile and the carboxylic acid, yielding 2-(3-bromo-4-(aminomethyl)phenyl)ethanol. Selective reduction of the nitrile in the presence of the carboxylic acid would require protection of the acid group, for instance, as an ester, prior to the reduction.

Catalytic Hydrogenation using hydrogen gas in the presence of a metal catalyst such as Raney nickel or palladium on carbon (Pd/C) is another common method for nitrile reduction. This method can sometimes be more selective than using powerful hydride reagents. The reaction conditions, including pressure, temperature, and catalyst choice, can be optimized to favor the formation of the primary amine.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can readily undergo reactions typical of this functional group, such as esterification and amidation, to produce a variety of derivatives.

Esterification can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. wvu.eduorganic-chemistry.orgathabascau.capatsnap.comlibretexts.org This is an equilibrium process, and the formation of the ester is typically favored by using an excess of the alcohol or by removing the water formed during the reaction. For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 2-(3-bromo-4-cyanophenyl)acetate.

Amidation involves the formation of an amide bond by reacting the carboxylic acid with an amine. Direct reaction of a carboxylic acid and an amine to form an amide typically requires high temperatures to drive off water. More commonly, the carboxylic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.compeptide.comnih.govlibretexts.org These reagents facilitate the formation of the amide bond under milder conditions. For instance, treatment of this compound with an amine in the presence of EDC would yield the corresponding N-substituted 2-(3-bromo-4-cyanophenyl)acetamide.

Table 3: Functionalization of the Carboxylic Acid Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | 2-(3-Bromo-4-cyanophenyl)acetate ester |

Esterification and Amidation Reactions for Conjugation

The carboxylic acid moiety of this compound is a primary site for modification, readily undergoing esterification and amidation reactions. These transformations are fundamental for conjugating the molecule to other chemical entities, such as polymers, biomolecules, or other small molecules, to modulate its physicochemical and biological properties.

Esterification:

Esterification is a common strategy to mask the polar carboxylic acid group, which can enhance lipophilicity and cell membrane permeability. researchgate.netnih.gov The classical Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a viable method. chemguide.co.ukmasterorganicchemistry.com The reaction is typically performed with an excess of the alcohol to drive the equilibrium towards the ester product. masterorganicchemistry.com For more sensitive substrates or sterically hindered alcohols, milder methods employing coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are preferred.

Amidation:

Amidation reactions provide a robust method for linking this compound to primary and secondary amines, forming stable amide bonds. nih.govmdpi.com Similar to esterification, direct amidation can be achieved by heating the carboxylic acid with an amine, often catalyzed by metal salts like nickel chloride. nih.gov However, to avoid harsh conditions, the use of coupling agents is prevalent. The carboxylic acid is first activated in situ with reagents like EDC or DCC to form a highly reactive intermediate, which then readily reacts with the amine. This method is widely employed in peptide synthesis and for conjugating small molecules to proteins. nih.govyoutube.comnih.gov The resulting amide bond is generally more stable to hydrolysis than the corresponding ester linkage. mdpi.com

Interactive Table: Representative Esterification and Amidation Conditions

| Transformation | Reagents and Conditions | Product Type | Notes |

|---|---|---|---|

| Esterification | R-OH, H₂SO₄ (cat.), Heat | Ester | Classical Fischer esterification; best with excess alcohol. |

| Esterification | R-OH, DCC/DMAP, CH₂Cl₂ | Ester | Milder conditions, suitable for sensitive substrates. |

| Amidation | R-NH₂, NiCl₂ (cat.), Toluene, 110°C | Amide | Direct amidation; may require high temperatures. nih.gov |

| Amidation | R-NH₂, EDC/NHS, pH 7-9 | Amide | Widely used for bioconjugation; forms stable amide bonds. nih.gov |

Derivatization for Prodrug Design or Analytical Tagging

The strategic modification of this compound is crucial for its application in drug discovery and chemical biology, particularly for the development of prodrugs and the attachment of analytical tags.

Prodrug Design:

The carboxylic acid group of this compound is an ideal handle for prodrug synthesis. researchgate.netnih.gov Esterification is a common prodrug strategy to improve the oral bioavailability of carboxylic acid-containing drugs by increasing their lipophilicity and facilitating their transport across biological membranes. rutgers.edu These ester prodrugs are designed to be stable until they reach the target tissue or systemic circulation, where they are hydrolyzed by endogenous esterases to release the active parent drug. nih.gov The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the alcohol moiety used in the ester. rutgers.edu

Analytical Tagging:

For visualization and quantification in biological systems, this compound can be derivatized with various analytical tags. Fluorescent dyes, biotin, or other reporter molecules containing a reactive amine or alcohol can be coupled to the carboxylic acid via amidation or esterification, respectively. These tagged molecules are invaluable tools for studying the distribution, metabolism, and target engagement of the parent compound in vitro and in vivo. The choice of linker between the core molecule and the tag is critical to ensure that the biological activity of the parent compound is not significantly altered.

Advanced Spectroscopic and Computational Characterization of 2 3 Bromo 4 Cyanophenyl Acetic Acid

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. For 2-(3-Bromo-4-cyanophenyl)acetic acid, these methods would provide a detailed fingerprint based on the vibrational modes of its constituent atoms. In many studies of related aromatic carboxylic acids, density functional theory (DFT) calculations are employed to complement the experimental data, aiding in the precise assignment of vibrational bands. nih.govresearchgate.net

Fourier Transform Infrared (FT-IR) Spectral Analysis

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. The spectrum is typically recorded in the solid phase using the KBr pellet method. nih.gov

Key expected FT-IR vibrational bands include:

O-H Stretching: A broad and intense band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) (-CH₂-) group would be observed just below 3000 cm⁻¹.

C≡N Stretching: A sharp, intense absorption band corresponding to the cyano group is predicted in the 2240-2220 cm⁻¹ region.

C=O Stretching: The carbonyl stretch of the carboxylic acid is one of the most prominent peaks and is expected to be found in the 1720-1680 cm⁻¹ range, with its exact position influenced by hydrogen bonding.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-O Stretching and O-H Bending: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are expected between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹.

C-Br Stretching: The vibration of the carbon-bromine bond is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 3300-2500 | Broad, Strong |

| Aromatic C-H Stretch | >3000 | Medium to Weak |

| Aliphatic C-H Stretch | <3000 | Medium |

| Cyano C≡N Stretch | 2240-2220 | Strong, Sharp |

| Carbonyl C=O Stretch | 1720-1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| Carboxylic Acid C-O Stretch | 1320-1210 | Strong |

| Carbon-Bromine C-Br Stretch | 600-500 | Medium to Strong |

Fourier Transform Raman (FT-Raman) Spectral Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be valuable for confirming the assignments made from the FT-IR spectrum. A key advantage is the typically sharp and well-resolved peak for the C≡N stretching vibration, which is often strong in both FT-IR and FT-Raman. The symmetric breathing vibrations of the aromatic ring are also expected to be prominent in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the complete chemical structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and integrations of ¹H and ¹³C spectra, along with 2D NMR techniques, the precise arrangement and connectivity of atoms can be determined.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H and ¹³C NMR spectra of this compound would be recorded using a high-resolution spectrometer, typically in a deuterated solvent like DMSO-d₆ or CDCl₃. researchgate.net

¹H NMR:

Carboxylic Acid Proton (-COOH): A singlet peak, typically broad, is expected at a downfield chemical shift, generally above 10 ppm. Its integration would correspond to one proton.

Methylene Protons (-CH₂-): A singlet peak integrating to two protons is anticipated, likely in the range of 3.6-4.0 ppm. The adjacent electron-withdrawing phenyl ring and carboxylic acid group would shift it downfield.

Aromatic Protons: The trisubstituted benzene (B151609) ring would give rise to a complex splitting pattern for the three aromatic protons. Based on the substitution pattern (protons at C2', C5', and C6'), one would expect distinct signals. The proton at C2' (adjacent to the bromo and cyano groups) would likely be the most downfield and appear as a singlet or a narrow doublet. The other two protons would likely appear as doublets or multiplets, with their exact chemical shifts and coupling constants dependent on their electronic environment.

¹³C NMR:

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. chemexper.com

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the cyano group (C4') and the carbon bearing the bromine atom (C3') would be significantly influenced by these substituents. The carbon attached to the acetic acid moiety (C1') would also have a characteristic chemical shift.

Cyano Carbon (-C≡N): The carbon of the nitrile group is expected to appear in the region of 115-125 ppm.

Methylene Carbon (-CH₂-): The aliphatic methylene carbon would have the most upfield chemical shift, likely in the 35-45 ppm range.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | > 10 | 170-180 |

| -CH₂- | 3.6-4.0 | 35-45 |

| Aromatic C-H | 7.0-8.0 | 120-140 |

| Aromatic C-Br | - | (Varies) |

| Aromatic C-CN | - | (Varies) |

| -C≡N | - | 115-125 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. While the methylene and carboxylic acid protons are expected to be singlets, COSY would be crucial for confirming the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the proton signals of the methylene and aromatic groups to their corresponding carbon signals.

Electronic Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands in the ultraviolet region, arising from π → π* transitions within the benzene ring and the conjugated system. The presence of the bromo, cyano, and carboxylic acid groups would influence the position and intensity of these absorption maxima (λmax). Computational methods, such as Time-Dependent DFT (TD-DFT), are often used to simulate the electronic spectrum and help in the interpretation of the observed electronic transitions. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental findings by predicting the electronic absorption spectra. These calculations can help assign the observed absorption bands to specific electronic transitions within the molecule. For this compound, TD-DFT calculations would be expected to predict the major absorption bands and the molecular orbitals involved in these electronic transitions.

Advanced Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. The monoisotopic mass of this compound (C₉H₆BrNO₂) is 238.95819 Da. uni.lu HRMS analysis would be expected to yield an m/z value that is very close to this theoretical mass.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated. These predictions, along with the exact mass, aid in the confident identification of the compound. The table below shows the predicted m/z values for various adducts of this compound. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 239.96547 |

| [M+Na]⁺ | 261.94741 |

| [M-H]⁻ | 237.95091 |

| [M+NH₄]⁺ | 256.99201 |

| [M+K]⁺ | 277.92135 |

| [M+H-H₂O]⁺ | 221.95545 |

This data is based on predictions and has not been experimentally confirmed in the available literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not available, the fragmentation pathways can be predicted based on the known fragmentation patterns of similar functional groups. libretexts.orgmiamioh.edu

For a carboxylic acid, common fragmentation pathways involve the loss of neutral molecules such as water (H₂O) or carbon dioxide (CO₂), as well as the loss of the entire carboxylic acid group (-COOH). libretexts.org Given the structure of this compound, the following fragmentation pathways are plausible:

Loss of H₂O: The precursor ion [M+H]⁺ could lose a molecule of water, resulting in a fragment ion with an m/z corresponding to [M+H-H₂O]⁺.

Loss of COOH: Cleavage of the bond between the phenyl ring and the acetic acid group could lead to the loss of the COOH group (45 Da).

Decarboxylation: The loss of CO₂ (44 Da) from the precursor ion is another common fragmentation for carboxylic acids.

Cleavage of the C-Br bond: The bromine atom could be lost as a radical, leading to a significant fragment ion.

The analysis of these fragmentation patterns would provide valuable information for the structural elucidation of the molecule and for its differentiation from isomers.

Quantum Chemical and Molecular Modeling Studies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. bohrium.com By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be optimized to its lowest energy conformation. nih.govresearchgate.net This optimization provides theoretical values for bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can be used to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. For similar molecules, these calculations have been performed to understand their electronic behavior. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govnih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value indicates a stronger interaction.

For this compound, NBO analysis would reveal intramolecular hyperconjugative interactions. Key interactions would likely include:

Delocalization of electron density from the lone pairs of the oxygen and bromine atoms to the antibonding orbitals of adjacent bonds.

Interactions between the π-orbitals of the phenyl ring and the π-orbitals of the cyano and carboxyl groups.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that utilizes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity and stability of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For a molecule like this compound, the presence of the electron-withdrawing bromo and cyano groups, along with the carboxylic acid moiety, would significantly influence the energies of the frontier orbitals. Density Functional Theory (DFT) calculations, a common computational method, would be employed to determine these energies. For instance, a study on the related compound 2-(4-Cyanophenylamino)acetic acid using DFT with the B3LYP functional and 6-311++G(d,p) basis set reported a HOMO energy of -6.2056 eV and a LUMO energy of -1.2901 eV. This resulted in a HOMO-LUMO energy gap of 4.9155 eV, indicating a significant degree of intramolecular charge transfer and chemical reactivity.

A similar analysis for this compound would likely reveal a comparable energy gap, signifying its potential as a reactive species in chemical synthesis. The distribution of the HOMO and LUMO electron densities would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Compound

| Parameter | Energy (eV) |

| EHOMO | -6.2056 |

| ELUMO | -1.2901 |

| Energy Gap (ΔE) | 4.9155 |

Data based on calculations for 2-(4-Cyanophenylamino)acetic acid.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). Green and yellow areas represent regions of intermediate electrostatic potential. This information is crucial for understanding and predicting how a molecule will interact with other charged species, such as substrates, receptors, or solvent molecules.

For this compound, an MEP map would be generated using the results of a DFT calculation. It is anticipated that the most negative potential (red) would be localized around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, as these are the most electronegative atoms in the molecule. These regions would be the primary sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the areas around the bromine atom would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Computational studies on similar aromatic carboxylic acids have consistently shown this pattern of charge distribution, which governs their intermolecular interactions, such as hydrogen bonding.

Fukui Function Analysis for Local Reactivity Descriptors

Fukui function analysis is a more sophisticated method within DFT that provides quantitative predictions of local reactivity at specific atomic sites within a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the precise identification of which atoms are most likely to act as nucleophiles or electrophiles.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (measures the reactivity of a site towards an incoming electron).

f-(r) : for electrophilic attack (measures the reactivity of a site upon losing an electron).

f0(r) : for radical attack.

For this compound, a Fukui function analysis would provide specific numerical values for each atom, allowing for a detailed ranking of their reactivity. It is expected that the oxygen and nitrogen atoms would have the highest f- values, confirming their nucleophilic character as suggested by MEP analysis. The carbon atom of the carboxylic acid and potentially the carbon atom attached to the bromine would likely exhibit high f+ values, marking them as primary electrophilic centers. Such analysis has been successfully applied to other complex organic molecules to rationalize their observed chemical behavior.

Predicted Collision Cross Section (CCS) Values for Ion Mobility Studies

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. A key parameter obtained from IM-MS is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area. Predicted CCS values can be calculated computationally and are invaluable for the identification and characterization of molecules, especially for distinguishing between isomers which have the same mass but different three-dimensional structures.

For this compound, predicted CCS values would be calculated for various ionic forms (e.g., [M+H]+, [M-H]-, [M+Na]+). These theoretical values can then be compared with experimental data if available, or used to aid in the identification of this compound in complex mixtures. It is important to note that CCS values are highly sensitive to the specific isomer. For example, the predicted CCS values for the isomer 2-(4-bromo-3-cyanophenyl)acetic acid have been reported and are presented in the table below. While these values are for a different molecule, they illustrate the type of data that would be obtained for the target compound.

Table 2: Predicted Collision Cross Section (CCS) Values for the Isomer 2-(4-bromo-3-cyanophenyl)acetic acid

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 239.96547 | 140.4 |

| [M+Na]+ | 261.94741 | 154.0 |

| [M-H]- | 237.95091 | 144.1 |

| [M+NH4]+ | 256.99201 | 159.0 |

| [M+K]+ | 277.92135 | 142.3 |

Data from PubChem for the isomer 2-(4-bromo-3-cyanophenyl)acetic acid (CID 91882200).

Computational Thermodynamics for Stability and Reaction Energetics

Computational thermodynamics involves the calculation of key thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) using statistical mechanics based on the results of quantum chemical calculations. These calculations can be performed at various temperatures to understand the stability of a molecule and the energetics of chemical reactions in which it participates.

For this compound, computational thermodynamics would provide valuable insights into its stability under different conditions. For instance, the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp) could be calculated. Such data is crucial for predicting reaction equilibria and kinetics. A study on a related compound, 2-(4-Cyanophenylamino)acetic acid, highlighted the importance of analyzing thermodynamic properties at different temperatures to understand its behavior. Similarly, calculated thermodynamic data for acetic acid is available in the NIST Chemistry WebBook, showcasing the type of information that can be obtained.

Table 3: Illustrative Calculated Thermodynamic Properties for an Analogous Compound

| Property | Value | Unit |

| Enthalpy of formation (gas) | -57.62 | kJ/mol |

| Gibbs free energy of formation | 41.26 | kJ/mol |

| Enthalpy of fusion | 22.30 | kJ/mol |

Data based on calculations for the isomer Bromoacetic acid, 4-cyanophenyl ester.

Research Applications and Future Directions for 2 3 Bromo 4 Cyanophenyl Acetic Acid

Role as an Intermediate in Organic Synthesis

In the field of organic synthesis, an intermediate is a molecule that is formed from reactants and reacts further to give the desired product. Due to its specific arrangement of functional groups, 2-(3-bromo-4-cyanophenyl)acetic acid serves as an important building block for constructing more complex molecular architectures.

Precursor in the Synthesis of Biologically Active Scaffolds

The term "biologically active scaffold" refers to a core molecular structure that is responsible for a compound's therapeutic effects. This compound is a recognized precursor in the synthesis of such scaffolds. Phenylacetic acid derivatives, in general, are known to be key components in the development of various therapeutic agents, including aldose reductase inhibitors and human peroxisome proliferator-activated receptor (hPPAR) agonists. nih.gov The presence of the bromo and cyano groups on the phenyl ring of this compound provides specific attachment points for further chemical modifications, allowing chemists to build upon its core structure to develop new drug candidates. The commercial availability of the compound and its boronic acid precursor further solidifies its status as a readily accessible starting material for complex syntheses. ambeed.combldpharm.com

Building Block for Novel Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of pharmaceutical chemistry. The structure of this compound is well-suited for the synthesis of novel heterocyclic systems. The bromo group, in particular, serves as a versatile handle for a variety of chemical reactions. For instance, intermediates containing a bromoacetyl group (a related functionality) are widely used as key starting materials for synthesizing a range of heterocyclic rings like pyran, pyridine, thiophene, thiazole, and pyrazole. nih.gov These reactions often involve the bromo group as a leaving group in cyclization reactions, enabling the formation of complex, multi-ring systems. nih.gov The ability to participate in such a wide array of cyclization reactions makes this compound a valuable building block for discovering new heterocyclic scaffolds with potential biological activity. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations of Substituted Phenylacetic Acid Derivatives

Structure-Activity Relationship (SAR) is the study of how the chemical structure of a molecule contributes to its biological activity. By systematically altering different parts of a molecule, researchers can understand the role of each functional group. The distinct functional groups on this compound make it an excellent model for SAR studies.

Halogen Substituent Effects on Chemical and Biological Properties

The bromo substituent on the phenyl ring significantly influences the molecule's properties. Halogens act as electron-withdrawing groups through induction, which can alter the electronic environment of the aromatic ring. nih.gov This electronic effect can impact how the molecule interacts with biological targets. For example, in studies of other halogenated phenylacetic acid derivatives, the position and type of halogen have been shown to be critical for biological activity. In one study, a fluorine atom (another halogen) at the meta position of a phenyl ring enhanced binding activity to the progesterone (B1679170) receptor compared to substitutions at other positions. nih.gov The presence of a halogen can also affect a compound's metabolic stability and its ability to cross biological membranes, both of which are critical factors in drug design.

Cyano Group Influence on Molecular Recognition and Receptor Binding

The cyano (-C≡N) group is a powerful functional group in medicinal chemistry due to its unique electronic properties and linear shape. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. This allows it to form specific interactions with amino acid residues in a receptor's binding site. For instance, the cyano group can interact with the amide function of certain amino acids, helping to properly position a molecule for potent inhibitory activity. amazonaws.com Its linear geometry allows it to fit into specific and sterically confined spaces within a protein's active site, which can enhance selectivity for the target receptor.

Carboxylic Acid Moiety Contributions to Molecular Design

The carboxylic acid (-COOH) group is a fundamental component in the design of many therapeutic agents. Its key contributions include:

Pharmacophore Element : The carboxylic acid group is often a crucial part of a molecule's pharmacophore (the essential part for biological activity) because it can act as a hydrogen bond donor and acceptor.

Solubility and Polarity : Being typically ionized at physiological pH, this group increases the water solubility and polarity of a molecule, which can be advantageous for drug formulation and distribution in the body.

Metabolic Considerations : While beneficial, the carboxylic acid moiety can also present challenges, such as metabolic instability or limited ability to passively diffuse across cell membranes.

Mechanistic Studies of Reactions Involving the Compound

The chemical reactivity of this compound is governed by its distinct functional groups: the carboxylic acid, the aromatic ring, and the bromo and cyano substituents. Mechanistic studies are crucial for understanding how these groups interact and influence the outcome of chemical transformations, allowing for the strategic design of synthetic pathways.

Elucidation of Reaction Mechanisms in Derivatization

Derivatization of this compound involves targeted chemical modifications to its functional groups. The mechanisms of these reactions are typically extensions of well-established principles in organic chemistry, primarily focusing on the carboxylic acid moiety and the aromatic ring.

The most common derivatization of the carboxylic acid group is the formation of esters, amides, or acid halides. libretexts.org Esterification, a form of alkylation, involves replacing the acidic proton of the hydroxyl group with an alkyl or aryl group. libretexts.org The reaction mechanism for acid-catalyzed esterification (Fischer esterification) proceeds through several key steps:

Protonation: The carbonyl oxygen of the acetic acid group is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An alcohol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, while the electrons from the remaining hydroxyl group reform the carbonyl double bond.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.

Acylation is another method used to create derivatives like esters and amides. researchgate.net This process involves reacting the compound with an acylating agent, such as an acid anhydride (B1165640) or acid halide. libretexts.org These reagents introduce an acyl group, effectively converting the carboxylic acid into a more reactive species or a final, stable derivative. libretexts.orgresearchgate.net The resulting derivatives are often more volatile and less polar, which can be advantageous for certain analytical techniques. libretexts.org

Derivatization can also occur at the aromatic ring, although this is often more complex due to the directing effects of the existing substituents. The bromo and cyano groups are electron-withdrawing and generally direct incoming electrophiles to the meta position, while the alkylacetic acid group is a weak ortho-, para-director. Nucleophilic aromatic substitution (SNAr) is also a possibility, where a potent nucleophile displaces the bromine atom, a reaction facilitated by the activating effect of the para-cyano group.

Kinetic and Thermodynamic Aspects of Transformations

The outcome of chemical reactions involving this compound is heavily influenced by kinetic and thermodynamic factors. taylorfrancis.comresearchgate.net These aspects determine not only the rate at which products are formed but also which of several possible products will be the major one under specific conditions.

Kinetic Control: A reaction under kinetic control yields the product that is formed fastest. This product arises from the reaction pathway with the lowest activation energy. Such reactions are typically conducted at lower temperatures for shorter durations to prevent the system from reaching equilibrium.

Thermodynamic Control: A reaction under thermodynamic control yields the most stable product. This product corresponds to the lowest energy state in the reaction profile. These reactions are usually run at higher temperatures for longer periods, allowing the initially formed kinetic product to revert to reactants and then proceed down the path to the more stable thermodynamic product. researchgate.net

When developing a derivatization procedure, it is essential to investigate all reaction conditions, including temperature, solvent, catalysts, and reactant concentrations, to achieve the desired outcome. taylorfrancis.com For this compound, the electronic properties of its substituents play a critical role. The electron-withdrawing nature of the bromo and cyano groups can influence the stability of intermediates and transition states in aromatic substitution reactions, thereby affecting both the kinetics and the thermodynamic favorability of different isomers. For instance, in a potential Friedel-Crafts reaction, the deactivating nature of these groups would significantly increase the activation energy, requiring harsh conditions and likely leading to a mixture of products whose ratio would depend on the precise kinetic and thermodynamic parameters.

Computational Design and Prediction of Novel Derivatives

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound before their actual synthesis. By modeling the molecule and its potential derivatives in silico, researchers can predict various physicochemical and biological properties, saving significant time and resources. researchgate.net

The process typically begins with the known structure of the parent compound. uni.lu Using specialized software, modifications are introduced to create a virtual library of new molecules. These modifications can include:

Substitution of the bromine atom with other halogens (F, Cl, I) or functional groups (e.g., amines, thiols).

Transformation of the cyano group into other functionalities like amides, tetrazoles, or carboxylic acids. researchgate.net

Alteration of the acetic acid side chain to form esters, amides, or more complex linkages.

Once these virtual derivatives are created, their properties can be calculated. Quantum mechanics or molecular mechanics methods can predict electronic properties, stability, and reactivity. For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and orientation of a derivative within the active site of a target protein, providing an estimate of its potential biological activity. Properties like the predicted collision cross section (CCS), which relates to the molecule's size and shape in the gas phase, can also be calculated. uni.lu

The following interactive table illustrates the type of data that could be generated in a computational study to predict the properties of hypothetical derivatives of this compound.

| Derivative | Modification | Predicted Property (Example: Binding Energy to Target X) | Predicted XlogP |

| Parent Compound | This compound | -5.4 kcal/mol | 1.8 |

| Derivative A | Bromo -> Chloro | -5.2 kcal/mol | 1.5 |

| Derivative B | Acetic Acid -> Methyl Ester | -6.1 kcal/mol | 2.2 |

| Derivative C | Cyano -> Amide | -5.9 kcal/mol | 1.2 |

| Derivative D | Bromo -> Amino | -6.5 kcal/mol | 0.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Emerging Research Frontiers and Challenges in Synthetic and Medicinal Chemistry

The utility of this compound as a building block presents both exciting opportunities and significant challenges for chemists.

Emerging Research Frontiers:

Scaffold for Novel Therapeutics: The substituted phenylacetic acid motif is present in many biologically active compounds. A key frontier is the use of this compound as a starting scaffold for creating libraries of new molecules for drug discovery. rsc.org For example, the acetic acid handle can be used to attach the molecule to other pharmacophores, while the bromo and cyano groups provide sites for further functionalization to optimize target binding and pharmacokinetic properties.

Development of Advanced Materials: Aryl nitrile compounds are precursors to materials with interesting electronic and photophysical properties. Research into converting this compound into conjugated polymers or molecular switches represents an emerging area in materials science.

Novel Catalytic Methodologies: The development of new, more efficient methods for the selective functionalization of the C-Br bond or transformation of the nitrile group in the presence of the carboxylic acid remains an active area of research. This includes advancements in cross-coupling reactions that are tolerant of diverse functional groups. mdpi.com

Challenges in Synthetic and Medicinal Chemistry:

Functional Group Compatibility: A primary challenge is managing the reactivity of the three different functional groups. Harsh conditions required to modify one part of the molecule (e.g., substitution of the bromo group) may lead to unwanted side reactions at another (e.g., hydrolysis of the cyano group).

Regioselectivity: Controlling the position of substitution during electrophilic aromatic substitution is difficult due to the mixed directing effects of the substituents, potentially leading to low yields of the desired isomer.

Sustainability: A growing challenge is the development of synthetic routes that are environmentally benign, using less hazardous reagents and solvents and maximizing atom economy, moving away from classical multi-step syntheses that generate significant waste.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-(3-Bromo-4-cyanophenyl)acetic acid, and how can regioselectivity be controlled?

- Methodological Answer : A common approach involves regioselective bromination of a substituted phenylacetic acid precursor. For example, bromine in acetic acid can selectively substitute at the 3-position of a 4-cyanophenylacetic acid derivative under controlled conditions. Reaction parameters like temperature (room temperature), solvent choice (acetic acid), and stoichiometry (1:1 molar ratio of bromine to substrate) are critical for minimizing side reactions. Post-synthesis purification via crystallization ensures high purity, as demonstrated in analogous brominated phenylacetic acid syntheses .

Q. How is the molecular structure of this compound characterized, and what techniques are essential?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include torsion angles (e.g., substituent planarity with the aromatic ring) and intermolecular interactions like hydrogen bonding. For brominated analogs, SCXRD reveals electron-withdrawing effects of Br, evidenced by C–C–C bond angle distortions (e.g., 121.5° at Br-substituted carbons vs. 118° for electron-donating groups) . Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) complement SCXRD for functional group validation .

Q. What are the critical considerations for optimizing crystallization of this compound?

- Methodological Answer : Solvent selection (e.g., acetic acid or ethanol/water mixtures) and slow evaporation rates are crucial for obtaining high-quality crystals. Hydrogen-bonding motifs (e.g., R₂²(8) dimer formation via O–H⋯O interactions) stabilize the crystal lattice. Analytical tools like differential scanning calorimetry (DSC) can identify optimal crystallization temperatures .

Advanced Research Questions

Q. How do electronic effects of the bromo and cyano substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br and CN groups activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example, Br at the 3-position can serve as a leaving group in palladium-catalyzed reactions, while the CN group at the 4-position stabilizes intermediates via resonance. Density Functional Theory (DFT) calculations can predict reaction sites by mapping electron density distributions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer : Discrepancies between NMR (solution-state) and SCXRD (solid-state) data often arise from conformational flexibility or solvent effects. For instance, solution-phase tautomerism may not reflect solid-state hydrogen-bonding networks. Multi-technique validation—using variable-temperature NMR and powder X-ray diffraction (PXRD)—helps reconcile such differences .

Q. How can computational modeling predict biological activity based on structural features?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina can simulate interactions with biological targets (e.g., enzymes or receptors). The Br and CN groups enhance binding affinity through hydrophobic and dipole interactions. Pharmacophore modeling identifies critical motifs, such as the acetic acid moiety’s role in hydrogen bonding with active sites .

Q. What challenges arise in refining X-ray diffraction data for brominated aromatic compounds, and how are they addressed?

- Methodological Answer : Heavy atoms like Br cause significant absorption and radiation damage, requiring corrections via programs like SADABS. Anisotropic displacement parameters (ADPs) must be carefully modeled to account for thermal motion. SHELXL software is widely used for refinement, leveraging constraints for H-atom positions and outlier rejection protocols (e.g., FCF_filter) to improve data reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.